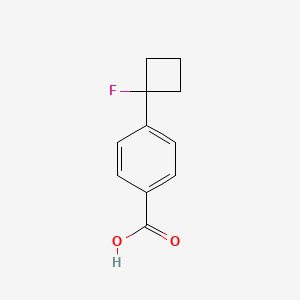

4-(1-fluorocyclobutyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-(1-fluorocyclobutyl)benzoic acid, the synthesis of similar compounds has been reported. For example, 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Scientific Research Applications

Antifungal Activity:

Salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid have been investigated for their antifungal properties . These compounds were assayed in vitro against eight fungal strains. Notably, the antifungal activity varied, with moulds showing higher susceptibility (minimum inhibitory concentrations, MIC ≥ 0.49 µmol/L) than yeasts (MIC ≥ 1.95 µmol/L). Among the derivatives, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide exhibited significant antifungal potency, and the corresponding 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate had the lowest MIC of 0.49 µmol/L.

Excipient Synthesis:

4-(1-fluorocyclobutyl)benzoic acid can serve as an excipient in pharmaceutical formulations. Researchers synthesized this compound using two different protocols: oxidation of toluene (yield ≈ 21.92%) and Cannizzaro reaction from benzaldehyde (yield ≈ 91.02%) . Its use as an excipient can enhance drug stability, solubility, or bioavailability.

Synergistic Staphylocidal Interaction:

Benzoic acid derivatives, including 4-(1-fluorocyclobutyl)benzoic acid, have been studied for synergistic staphylocidal effects . These compounds, along with other antimicrobials, may exhibit enhanced activity when combined. Such interactions are crucial for combating bacterial infections.

Mechanism of Action

Target of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Benzoic acid, a structurally similar compound, is known to act as a fungistatic compound . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Biochemical Pathways

Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It is also known that benzoic acid derivatives are biosynthesized via the shikimate pathway .

Pharmacokinetics

A study on fluorobenzoic acid coformers showed that 2,4,5-trifluorobenzoic acid, a related compound, had faster dissolution and high permeability , which could potentially influence the bioavailability of 4-(1-fluorocyclobutyl)benzoic acid.

Result of Action

Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Action Environment

The stability and efficacy of related compounds, such as benzoic acid, can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

4-(1-fluorocyclobutyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-11(6-1-7-11)9-4-2-8(3-5-9)10(13)14/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBSMDGAYZPMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535465.png)

![3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B6535471.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535480.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B6535488.png)

![1-{4-[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6535507.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine](/img/structure/B6535510.png)

![3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535518.png)

![2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535522.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535525.png)

![methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B6535536.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B6535550.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)